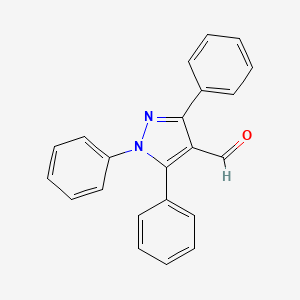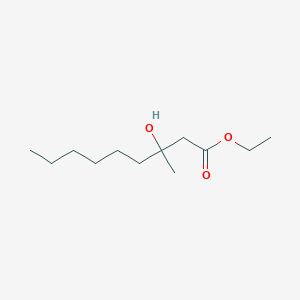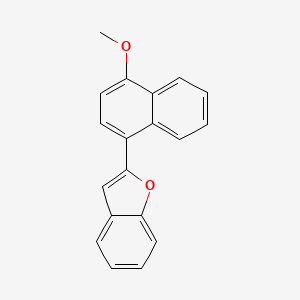
2-(4-methoxynaphthalen-1-yl)benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxynaphthalen-1-yl)benzofuran is an organic compound that belongs to the class of benzofurans, which are known for their diverse biological activities. This compound features a benzofuran ring fused with a methoxynaphthalene moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of 2-hydroxyphenyl ketones with appropriate naphthalene derivatives under acidic or basic conditions . Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques could be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-methoxynaphthalen-1-yl)benzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzofurans and naphthalenes, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in antimicrobial and anticancer studies
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-(4-methoxynaphthalen-1-yl)benzofuran involves its interaction with various molecular targets. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to specific sites on proteins and enzymes makes it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Methoxynaphthalen-1-yl)prop-2-enyl acetate
- N-hydroxy-N-naphthalen-2-ylformamide
- N-(4-Methoxynaphthalen-1-yl)-2-phenoxyacetamide
Uniqueness
What sets 2-(4-methoxynaphthalen-1-yl)benzofuran apart from similar compounds is its unique structural combination of a benzofuran ring with a methoxynaphthalene moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a compound of significant interest in various research domains.
Propriétés
Numéro CAS |
61639-30-3 |
|---|---|
Formule moléculaire |
C19H14O2 |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
2-(4-methoxynaphthalen-1-yl)-1-benzofuran |
InChI |
InChI=1S/C19H14O2/c1-20-18-11-10-16(14-7-3-4-8-15(14)18)19-12-13-6-2-5-9-17(13)21-19/h2-12H,1H3 |
Clé InChI |
AFNLWNQKOCZYHA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C2=CC=CC=C21)C3=CC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


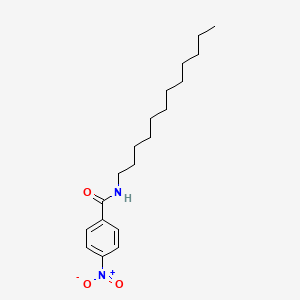
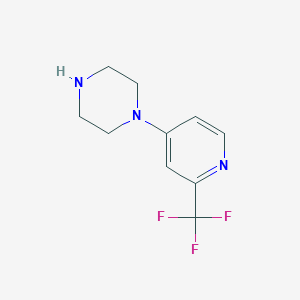
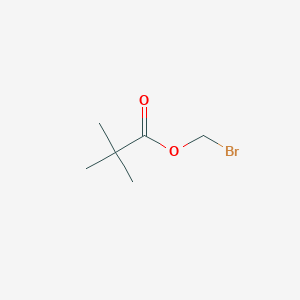


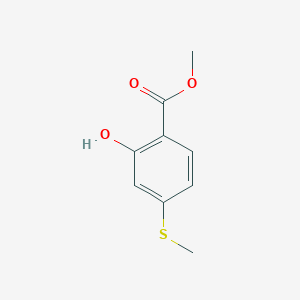
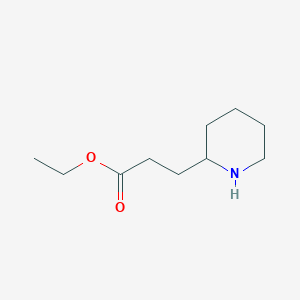
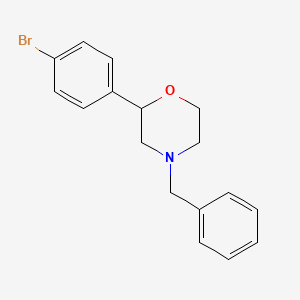
![Propanedioic acid, 2-[(7-chloro-1H-indol-3-yl)Methyl]-2-(forMylaMino)-, 1,3-diethyl ester](/img/structure/B8774328.png)

